molecular formula C8H13N5O B1356604 4-(6-Hydrazinylpyrimidin-4-yl)morpholine CAS No. 5767-36-2

4-(6-Hydrazinylpyrimidin-4-yl)morpholine

Cat. No.: B1356604
CAS No.: 5767-36-2
M. Wt: 195.22 g/mol
InChI Key: XWDNLTCJJYYYCI-UHFFFAOYSA-N
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Description

4-(6-Hydrazinylpyrimidin-4-yl)morpholine is a chemical compound with the molecular formula C8H13N5O It is characterized by the presence of a hydrazinyl group attached to a pyrimidine ring, which is further connected to a morpholine ring

Scientific Research Applications

4-(6-Hydrazinylpyrimidin-4-yl)morpholine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is investigated for its potential as a biochemical probe and enzyme inhibitor.

    Medicine: It is explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302+H312+H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Hydrazinylpyrimidin-4-yl)morpholine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors, such as β-diketones and amidines, under acidic or basic conditions.

    Introduction of the Hydrazinyl Group: The hydrazinyl group is introduced by reacting the pyrimidine derivative with hydrazine or its derivatives. This reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions.

    Attachment of the Morpholine Ring: The final step involves the nucleophilic substitution reaction between the hydrazinylpyrimidine and morpholine. This reaction can be facilitated by using a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(6-Hydrazinylpyrimidin-4-yl)morpholine undergoes various types of chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy derivatives.

    Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions to yield dihydropyrimidine derivatives.

    Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted pyrimidine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are used for hydrogenation reactions.

    Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Azo and azoxy derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Substituted pyrimidine derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 4-(6-Hydrazinylpyrimidin-4-yl)morpholine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases.

    Pathways Involved: The compound can influence various biochemical pathways, including signal transduction, cell cycle regulation, and apoptosis. Its hydrazinyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition.

Comparison with Similar Compounds

4-(6-Hydrazinylpyrimidin-4-yl)morpholine can be compared with other similar compounds, such as:

    4-(6-Aminopyrimidin-4-yl)morpholine: This compound has an amino group instead of a hydrazinyl group, which affects its reactivity and biological activity.

    4-(6-Hydrazinylpyrimidin-4-yl)piperidine: This compound has a piperidine ring instead of a morpholine ring, which influences its chemical properties and applications.

Uniqueness

The uniqueness of this compound lies in its combination of a hydrazinyl group and a morpholine ring, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(6-morpholin-4-ylpyrimidin-4-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N5O/c9-12-7-5-8(11-6-10-7)13-1-3-14-4-2-13/h5-6H,1-4,9H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWDNLTCJJYYYCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=NC(=C2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90539192
Record name 4-(6-Hydrazinylpyrimidin-4-yl)morpholine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5767-36-2
Record name 4-(6-Hydrazinyl-4-pyrimidinyl)morpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5767-36-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6-Morpholin-4-ylpyrimidin-4-yl)hydrazine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(6-Hydrazinylpyrimidin-4-yl)morpholine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(6-hydrazinopyrimidin-4-yl)morpholine
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Synthesis routes and methods I

Procedure details

53.0 g (0.27 mol) of 4-(6-chloropyrimidin-4-yl)morpholine are initially charged in 260 ml of ethanol. 132.9 g (2.7 mol) of hydrazine hydrate are added, and the mixture is stirred under reflux for 16 h. The mixture is cooled to RT, and half of the solvent is removed by distillation. The mixture is then cooled to 0° C., and the solid formed is filtered off. The solid is washed with cold ethanol and initially air-dried and then dried under reduced pressure.
Quantity
53 g
Type
reactant
Reaction Step One
Quantity
260 mL
Type
solvent
Reaction Step One
Quantity
132.9 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 4,6 dichloropyrimidine (300 mg, 2 mmol), tert-butyl carbazate (280 mg, 2.1 mmol) and Hunig's base (453 μL, 2.6 mmol) in ethanol (3 ml) was stirred at 120° C. for 1 hour under microwave condition. After morpholine (700 μL, 8 mmol) was added, the mixture was then resubmitted to the same microwave condition for another hour. Evaporation of solvent under vacuum gave a white solid which was treated with TFA (3 ml) in DCM (3 ml) for 20 min. After evaporation of solvent, the residue was redissolved in methanol. Treatment with solid NaHCO3 removed the traces of TFA that might have been left over. Filtration followed by evaporation of the solvent gave a residue which was submitted to reverse-phase HPLC purification to produce (6-morpholin-4-yl-pyrimidin-4-yl)-hydrazine (200 mg, 1 mmol, 50% in 3 steps) as a white solid. MH+196. Alternatively, the same compound may be generated by stirring a solution of 4,6 dichloropyrimidine (300 mg, 2 mmol), morpholine (280 mg, 2.1 mmol) and diisopropylethylamine (453 μL, 2.6 mmol) in ethanol (3 ml) for one hour. After addition of hydrazine (370 μL, 6 mmol), the mixture was stirred at 120° C. for 1 hour under microwave condition. After evaporation of the solvent, the compound was dissolved in DMSO before submitted to prep HPLC purificaton which then gave 6-morpholin-4-yl-pyrimidin-4-yl)-hydrazine. MH+196.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
280 mg
Type
reactant
Reaction Step One
Quantity
453 μL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
700 μL
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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